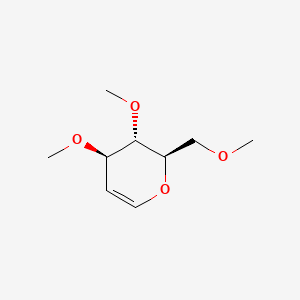

苄基(2R)-2-甲基-3-氧代氮杂环丁烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate is a compound that can be related to the broader class of azetidine derivatives, which are four-membered nitrogen-containing heterocycles. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related studies on azetidine derivatives and their reactivity.

Synthesis Analysis

The synthesis of azetidine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired stereochemistry. For example, the ring-opening reactions of 3-aryl-1-benzylaziridine-2-carboxylates, which are structurally related to the compound of interest, have been examined using various nucleophiles. The stereospecificity of these reactions was found to be substrate and condition-dependent, with configuration inversion observed in certain cases .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a strained four-membered ring, which can impart significant reactivity to the molecule. In the case of 2-benzyl-3,4-iminobutanoic acid, a related compound, molecular modeling studies have shown that the aziridine ring can interact with the active site of enzymes such as carboxypeptidase A, suggesting a possible mode of action for enzyme inhibition .

Chemical Reactions Analysis

Azetidine derivatives can undergo a variety of chemical reactions, including nucleophilic ring-opening and 1,3-dipolar cycloadditions. The reactivity can be influenced by the substituents on the azetidine ring, as seen in the ring-opening reactions of 3-aryl-1-benzylaziridine-2-carboxylates . Additionally, molecular iodine has been used to induce 1,3-dipolar cycloaddition reactions, leading to the construction of complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives like benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate are influenced by their molecular structure. The strain in the four-membered ring and the presence of various functional groups can affect properties such as solubility, boiling point, and reactivity. While the specific properties of benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate are not detailed in the provided papers, related compounds exhibit competitive inhibitory activity against enzymes and can be transformed into other valuable chemical entities .

科学研究应用

合成方法

苄基(2R)-2-甲基-3-氧代氮杂环丁烷-1-羧酸酯及其衍生物已通过多种方法合成。例如,某些嘧啶衍生物(包括乙基或甲基 4-取代或未取代的 2-(二甲氨基)-5-嘧啶甲酸酯)的合成是通过乙基或甲基 2-[(二甲氨基)亚甲基]-3-氧代烷酸酯与 1,1-二甲基胍反应实现的 (Dorigo 等人,1996)。此外,前药 AZD0837(一种密切的化学类似物)的生物转化和猪的肝胆转运进行了检查,提供了对类似化合物的代谢途径和潜在相互作用的见解 (Matsson 等人,2011)。

化学研究和应用

苄基(2R)-2-甲基-3-氧代氮杂环丁烷-1-羧酸酯的化学衍生物已被探索用于各种应用。值得注意的是,一种天然喹啉生物碱被合成并评估了其神经保护特性,提供了对这些化合物在神经退行性疾病(如帕金森病)中的潜在治疗应用的见解 (Lee 等人,2022)。此外,结构相关的化合物,如 1-芳基-3,5-二氢-4H-2,3-苯并二氮杂卓-4-酮,已显示出作为新型 AMPA 受体拮抗剂的希望,表明它们在治疗与中枢神经系统相关的疾病方面的潜力 (Chimirri 等人,1997)。

安全和危害

属性

IUPAC Name |

benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHQEYLUECOUMU-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)CN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/no-structure.png)

![3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2519600.png)

![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2519602.png)

![2-(benzylthio)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2519609.png)

![(1S,2R,4S,6R)-9-Phenylmethoxycarbonyl-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2519610.png)

![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2519614.png)